molecular formula C26H26ClN3O3S3 B11683891 N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-4-(dipropylsulfamoyl)benzamide

N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-4-(dipropylsulfamoyl)benzamide

Cat. No.: B11683891
M. Wt: 560.2 g/mol
InChI Key: FNTRCOZYEIIJNW-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-4-(dipropylsulfamoyl)benzamide is a complex organic compound that incorporates a benzothiazole moiety, a chlorophenyl group, and a dipropylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-4-(dipropylsulfamoyl)benzamide typically involves multiple steps. One common method includes the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out in dimethylformamide (DMF) as a solvent under relatively mild conditions to achieve high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-4-(dipropylsulfamoyl)benzamide involves its interaction with various molecular targets. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C26H26ClN3O3S3

Molecular Weight

560.2 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-ylsulfanyl)-3-chlorophenyl]-4-(dipropylsulfamoyl)benzamide

InChI

InChI=1S/C26H26ClN3O3S3/c1-3-15-30(16-4-2)36(32,33)20-12-9-18(10-13-20)25(31)28-19-11-14-23(21(27)17-19)34-26-29-22-7-5-6-8-24(22)35-26/h5-14,17H,3-4,15-16H2,1-2H3,(H,28,31)

InChI Key

FNTRCOZYEIIJNW-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)SC3=NC4=CC=CC=C4S3)Cl

Origin of Product

United States

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